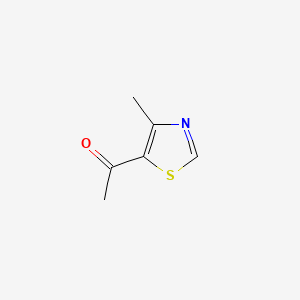

1-(4-Methylthiazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLHLRLBSIWLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191588 | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38205-55-9 | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-(4-Methylthiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylthiazol-5-yl)ethanone is a heterocyclic ketone containing a thiazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery. The thiazole nucleus is a key structural component in numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and analytical characterization, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, with the CAS number 38205-55-9, is a solid at room temperature. Its fundamental properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 141.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 38205-55-9 | --INVALID-LINK-- |

| Appearance | Solid | [Various Supplier Data] |

| Predicted Boiling Point | 214.87 °C to 228.02 °C | --INVALID-LINK-- |

| Predicted Melting Point | 45.82 °C | --INVALID-LINK-- |

| Predicted Water Solubility | 2611.41 mg/L to 39200 mg/L | --INVALID-LINK-- |

| Predicted LogP | 1.65 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the key starting materials are 3-chloro-2,4-pentanedione and thioacetamide.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis and may require optimization for specific laboratory conditions.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thioacetamide

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate or other mild base (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.

-

Addition of Thioamide: Add thioacetamide (1 to 1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Characterization

A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methyl protons on the thiazole ring, and the proton on the thiazole ring. The chemical shifts and coupling patterns provide crucial information about the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the carbonyl (C=O) stretching vibration of the ketone and characteristic peaks for the C=N and C-S stretching vibrations of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of 141.19.

Biological Context and Drug Development Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[3][4] Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.[3][4]

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity. As a versatile building block, it can be utilized in the synthesis of more complex molecules with tailored pharmacological profiles. The ethanone moiety provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The development of novel thiazole-containing compounds continues to be an active area of research for identifying new therapeutic leads.[3][5]

Conclusion

This compound is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a general synthetic protocol, and a workflow for its analytical characterization. The presence of the thiazole ring suggests its potential as a scaffold for the development of novel therapeutic agents, making it a compound of interest for researchers and scientists in the field of drug discovery. Further investigation into its biological activities and potential molecular targets is warranted.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. nbinno.com [nbinno.com]

Structure Elucidation of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-methylthiazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its synthesis and characterization, and a workflow for its structural analysis.

Chemical Structure and Properties

This compound is a thiazole derivative with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol .[1][2] Its chemical structure consists of a thiazole ring substituted with a methyl group at position 4 and an acetyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38205-55-9 | [1] |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| SMILES | CC1=C(SC=N1)C(=O)C | [1] |

| InChIKey | MBLHLRLBSIWLMG-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, the following tables provide predicted and expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (thiazole ring) |

| ~2.6 | s | 3H | -CH₃ (acetyl group) |

| ~2.5 | s | 3H | -CH₃ (thiazole ring) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (acetyl) |

| ~155 | C-2 (thiazole) |

| ~150 | C-4 (thiazole) |

| ~130 | C-5 (thiazole) |

| ~28 | -CH₃ (acetyl) |

| ~17 | -CH₃ (thiazole) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1360 | Medium | C-H bend (methyl) |

| ~600-900 | Medium-Weak | C-S stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 141, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).

Table 5: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

| 141 | [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 98 | [M - CH₃CO]⁺ |

| 84 | [Thiazole ring fragment] |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, 3-chloro-2,4-pentanedione serves as the α-haloketone and thioacetamide as the thioamide.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium acetate

-

Water

Procedure:

-

Dissolve thioacetamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the solution to reflux.

-

Slowly add a solution of 3-chloro-2,4-pentanedione in absolute ethanol to the refluxing mixture.

-

Continue refluxing the reaction mixture for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water.

-

Neutralize the solution with a saturated solution of sodium acetate to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

3.2.2. FT-IR Spectroscopy

-

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Potential Signaling Pathway Involvement

Thiazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, related compounds have shown activity in pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.

This guide provides a foundational understanding of the structure elucidation of this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully explore the biological activities and mechanisms of action of this compound.

References

An In-Depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone (CAS: 38205-55-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylthiazol-5-yl)ethanone, with the CAS number 38205-55-9, is a key heterocyclic building block in medicinal chemistry. Its thiazole core is a prevalent scaffold in numerous biologically active compounds, positioning it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, its characteristic analytical data, and a summary of the biological activities of its derivatives, highlighting its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 38205-55-9 | N/A |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Melting Point | 28-29 °C | N/A |

| Boiling Point | 107-108 °C at 13 Torr | N/A |

| Density | 1.177±0.06 g/cm³ (Predicted) | N/A |

| Appearance | White to light yellow crystalline solid | N/A |

| Solubility | Soluble in organic solvents | N/A |

| SMILES | CC1=C(SC=N1)C(=O)C | [2] |

| InChIKey | MBLHLRLBSIWLMG-UHFFFAOYSA-N | [2] |

Synthesis

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, 3-chloro-2,4-pentanedione serves as the α-haloketone and formamide (which can be converted to thioformamide in situ or used with a sulfur source) or a similar thioamide equivalent is used.

Experimental Protocol: Hantzsch Thistle Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thioformamide (or a suitable equivalent)

-

Ethanol

-

Sodium carbonate solution (5%)

-

Water

-

Stir bar

-

Heating mantle or hot plate with stirrer

-

Round bottom flask

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round bottom flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq) and thioformamide (1.1 eq) in ethanol.

-

Add a stir bar and equip the flask with a condenser.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Allow the product to air dry or dry in a desiccator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

DOT Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Analytical Data

The structure of this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals:

-

A singlet for the thiazole ring proton (H-2).

-

A singlet for the methyl group protons attached to the thiazole ring (C4-CH₃).

-

A singlet for the acetyl group protons (CO-CH₃).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:

-

One carbonyl carbon (C=O).

-

Four carbons of the thiazole ring (C2, C4, C5).

-

One methyl carbon attached to the thiazole ring.

-

One acetyl methyl carbon.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Signal 1 | ~8.7 | Singlet | Thiazole H-2 |

| Signal 2 | ~2.6 | Singlet | C4-CH₃ |

| Signal 3 | ~2.5 | Singlet | CO-CH₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Signal 1 | ~190 | C=O |

| Signal 2 | ~155 | Thiazole C2 |

| Signal 3 | ~150 | Thiazole C4 |

| Signal 4 | ~130 | Thiazole C5 |

| Signal 5 | ~26 | CO-CH₃ |

| Signal 6 | ~16 | C4-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) | ~1680-1700 (strong) |

| C=N (thiazole ring) | ~1600 |

| C-H (aromatic/heteroaromatic) | ~3100 |

| C-H (aliphatic) | ~2900-3000 |

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Assignment |

| 141 | Molecular ion [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 98 | [M - COCH₃]⁺ |

| 43 | [COCH₃]⁺ (base peak) |

Biological Significance and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery.

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The general protocol for in vitro anticancer screening using the MTT assay is described below.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[5]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

DOT Diagram: Anticancer Screening Workflow

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, including ecto-5'-nucleotidase (CD73), which is implicated in cancer and inflammation.[7]

Experimental Protocol: Ecto-5'-Nucleotidase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, CaCl₂, the enzyme (CD73), and the test inhibitor at various concentrations.[7]

-

Substrate Addition: Initiate the reaction by adding the substrate, adenosine 5'-monophosphate (AMP).[7]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Product Measurement: Measure the production of adenosine over time. This can be done using various methods, such as HPLC or a coupled enzyme assay that detects the phosphate released.[8]

-

Data Analysis: Determine the rate of the enzymatic reaction and calculate the percentage of inhibition and the IC₅₀ value of the inhibitor.

DOT Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an ecto-5'-nucleotidase inhibition assay.

Antimicrobial Activity

The thiazole nucleus is present in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10] Standard methods like the broth microdilution or agar disk diffusion assays are typically employed for screening.[9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis via the Hantzsch reaction and the diverse biological activities of its derivatives, including anticancer, enzyme inhibitory, and antimicrobial effects, make it a compound of high interest for medicinal chemists and drug development professionals. Further exploration of the structure-activity relationships of its derivatives is likely to yield novel and potent therapeutic agents.

References

- 1. PubChemLite - this compound (C6H7NOS) [pubchemlite.lcsb.uni.lu]

- 2. This compound (38205-55-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 7. Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface | PLOS Computational Biology [journals.plos.org]

- 8. A simple assay for ecto-5'-nucleotidase using intact pulmonary artery endothelial cells. Effect of endotoxin-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylthiazol-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound, also known as 5-acetyl-4-methylthiazole, is a heterocyclic ketone that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of the methyl and acetyl groups on the thiazole core of this compound makes it a versatile precursor for further chemical modifications and the development of novel therapeutic agents.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the target molecule, the key precursors are 3-chloro-2,4-pentanedione and thioacetamide.

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: General scheme of the Hantzsch synthesis for this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thioacetamide

-

Ethanol (absolute)

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) followed by triethylamine (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇NOS | N/A |

| Molecular Weight | 141.19 g/mol | N/A |

| Typical Yield | 70-85% | General Hantzsch Synthesis |

| Appearance | Pale yellow oil or low melting solid | N/A |

| Boiling Point | Varies with pressure | N/A |

Spectroscopic Data for Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~8.7 (s, 1H, thiazole-H), ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, -CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~155 (thiazole C-2), ~145 (thiazole C-4), ~130 (thiazole C-5), ~30 (-COCH₃), ~16 (-CH₃) ppm |

| IR (neat) | ~1680 cm⁻¹ (C=O stretch) |

| Mass Spec (EI) | m/z 141 (M⁺) |

Safety Considerations

-

3-Chloro-2,4-pentanedione: is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Thioacetamide: is a suspected carcinogen. Avoid inhalation and skin contact. Handle with appropriate PPE in a fume hood.

-

Triethylamine: is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and characterization data are intended to assist researchers and drug development professionals in the efficient and safe production of this important chemical intermediate. The versatility of the thiazole core continues to make it a focal point in the design of new therapeutic agents, and a solid understanding of its synthesis is fundamental to advancing this field.

Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Methylthiazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | s | 1H | H-2 (thiazole ring) |

| 2.59 | s | 3H | -CH₃ (acetyl group) |

| 2.52 | s | 3H | -CH₃ (thiazole ring) |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.6 | C=O (acetyl group) |

| 157.9 | C-2 (thiazole ring) |

| 150.8 | C-4 (thiazole ring) |

| 129.5 | C-5 (thiazole ring) |

| 29.0 | -CH₃ (acetyl group) |

| 16.5 | -CH₃ (thiazole ring) |

Table 3: IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Interpretation |

| 2924 | C-H stretch (aliphatic) |

| 1668 | C=O stretch (ketone) |

| 1530 | C=N stretch (thiazole ring) |

| 1432 | C-H bend (methyl) |

| 1356 | C-H bend (methyl) |

| 1235 | C-C stretch |

| 1004 | Ring vibration |

| 899 | C-H out-of-plane bend |

| 795 | C-S stretch |

Table 4: Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 141.0 | 65 | [M]⁺ |

| 126.0 | 100 | [M - CH₃]⁺ |

| 98.1 | 20 | [M - COCH₃]⁺ |

| 84.1 | 35 | [C₄H₄NS]⁺ |

| 57.1 | 15 | [C₃H₃S]⁺ |

| 43.0 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The spectral data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat compound was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)

Low-resolution mass spectral data were acquired on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of an organic compound like this compound.

This diagram outlines the logical progression from synthesizing and purifying the compound to acquiring diverse spectroscopic data and finally integrating this information to confirm the molecular structure.

The Rising Therapeutic Potential of 1-(4-Methylthiazol-5-yl)ethanone Derivatives: A Technical Overview

A deep dive into the synthesis, biological activities, and mechanisms of action of a promising class of heterocyclic compounds.

Researchers in drug discovery are increasingly turning their attention to 1-(4-methylthiazol-5-yl)ethanone and its derivatives, a class of compounds demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these molecules, offering a comprehensive resource for scientists and drug development professionals. The focus is on their anticancer and antimicrobial properties, with detailed experimental protocols, quantitative activity data, and visual representations of their proposed mechanisms of action.

Diverse Biological Activities and Potency

Derivatives of this compound have shown significant promise in various therapeutic areas. The core thiazole ring serves as a versatile scaffold for chemical modifications, leading to a wide array of compounds with distinct biological profiles.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of cancer cell lines. For instance, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated moderate activity against leukemia, renal cancer, and breast cancer cell lines.[1] One notable derivative, compound 4c , exhibited significant inhibitory concentrations (IC₅₀) of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively.[2] This activity was found to be more potent than the standard drug Staurosporine in the MCF-7 cell line.[2] Furthermore, some derivatives have been identified as potent inhibitors of tubulin polymerization and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial targets in cancer therapy.[2][3][4]

Antimicrobial Activity

The antimicrobial potential of these compounds is equally significant. Thiazole-based derivatives have been effectively tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][5] For example, specific 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1] The mechanism of antibacterial action for some derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6][7]

Quantitative Biological Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | CCRF-CEM (Leukemia) | Moderately Active | [1] |

| HL-60(TB) (Leukemia) | Moderately Active | [1] | |

| UO-31 (Renal Cancer) | Moderately Active | [1] | |

| MCF-7 (Breast Cancer) | Moderately Active | [1] | |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [2] | |

| Compound 4a | MCF-7 (Breast Cancer) | 12.7 ± 0.77 | [2] |

| HepG2 (Liver Cancer) | 6.69 ± 0.41 | [2] | |

| Compound 4b | MCF-7 (Breast Cancer) | 31.5 ± 1.91 | [2] |

| HepG2 (Liver Cancer) | 51.7 ± 3.13 | [2] | |

| Compound 6q | A549 (Lung Cancer) | 0.15 | [3][4] |

| MCF-7 (Breast Cancer) | 0.17 | [3][4] | |

| HepG2 (Liver Cancer) | 0.25 | [3][4] | |

| Azothiazole 8 | DLD-1 (Colorectal) | 26 ± 2.7 | [8] |

| A549 (Lung Cancer) | 42 ± 3.7 | [8] | |

| Azothiazole 11 | DLD-1 (Colorectal) | 21 ± 1.6 | [8] |

| A549 (Lung Cancer) | 40 ± 3.83 | [8] | |

| Azothiazole 12 | DLD-1 (Colorectal) | 32 ± 2.9 | [8] |

| A549 (Lung Cancer) | 23 ± 2.9 | [8] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | Staphylococcus aureus | - | [1] |

| Pseudomonas aeruginosa | - | [1] | |

| Candida albicans | - | [1] | |

| Compound 4a | Bacillus subtilis ATCC 6633 | 1.562 | [6] |

| Compound 4b | Bacillus subtilis ATCC 6633 | 1.562 | [6] |

| Compound 4d | Bacillus subtilis ATCC 6633 | 1.562 | [6] |

| Staphylococcus aureus ATCC 6538 | 1.562 | [6] | |

| Compound 4g | Bacillus subtilis ATCC 6633 | 1.562 | [6] |

| Compound 14 | Staphylococcus aureus (DNA Gyrase IC₅₀) | 0.25 | [7] |

| Escherichia coli (DNA Gyrase IC₅₀) | 0.125 | [7] | |

| Compound 26c | Staphylococcus aureus (DNA Gyrase IC₅₀) | 0.125 | [7] |

| Escherichia coli (DNA Gyrase IC₅₀) | 0.25 | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for the synthesis and biological evaluation of these derivatives, based on published literature.

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

A common and effective method for the synthesis of these derivatives is the Claisen-Schmidt condensation.[1]

Protocol:

-

A mixture of 2-amino-4-methyl-5-acetylthiazole (10 mmol), an appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is heated under reflux for a period of 3-5 hours.

-

Following reflux, the mixture is left to stand overnight at room temperature, allowing for the precipitation of the product.

-

The solid product is then collected by filtration.

-

Recrystallization from acetic acid is performed to purify the final compound.

In Vitro Antimicrobial Activity Assessment

The antimicrobial properties of the synthesized compounds are typically evaluated using standard methods such as agar diffusion and broth microdilution.[1]

Agar Diffusion Method Protocol:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The diameter of the zone of growth inhibition around each disc is measured to determine the antimicrobial activity.

Broth Microdilution Method for MIC Determination Protocol:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The microtiter plate is incubated under suitable conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Screening

The cytotoxic effects of the derivatives against cancer cell lines are often assessed using the MTT assay.

MTT Assay Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the study of these compounds, the following diagrams illustrate a key synthesis pathway and a typical biological screening workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The derivatives synthesized to date have demonstrated significant anticancer and antimicrobial activities, warranting further investigation. The detailed protocols and compiled data within this guide aim to facilitate ongoing research in this exciting field. Future work should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising laboratory findings into clinical applications.

References

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 3. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Methylthiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(4-Methylthiazol-5-yl)ethanone, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties and outlines detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key predicted values for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₇NOS | Chemchart[1] |

| Molecular Weight | 141.19 g/mol | Chemchart[1] |

| Melting Point | 45.82 °C | EPI Suite (Estimation)[1] |

| Boiling Point | 214.87 °C | EPA T.E.S.T. (Estimation)[1] |

| Water Solubility | 2611.41 mg/L | EPA T.E.S.T. (Estimation)[1] |

| Water Solubility | 39200 mg/L | EPI Suite (Estimation)[1] |

| LogP | 1.65412 | ChemScene[2] |

| Topological Polar Surface Area | 29.96 Ų | ChemScene[2] |

Solubility Profile

Table of Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | High polarity of the solvent. |

| Methanol | Moderate to High | Polar protic nature of the solvent. |

| Ethanol | Moderate to High | Polar protic nature of the solvent. |

| Acetone | Moderate | Polar aprotic nature of the solvent. |

| Acetonitrile | Moderate | Polar aprotic nature of the solvent. |

| Dichloromethane | Moderate to Low | Lower polarity compared to other organic solvents. |

| Water | Low to Moderate | As indicated by predicted values.[1] |

| Hexane | Very Low | Non-polar nature of the solvent. |

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is essential to ensure its integrity under various storage and handling conditions. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and the intrinsic stability of the molecule.

General Considerations for Stability Testing:

Forced degradation studies for this compound should be conducted under a variety of stress conditions, including:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at various temperatures to assess susceptibility to hydrolysis.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

-

Thermal Stress: Exposure to high temperatures to determine thermal degradation pathways.

-

Photostability: Exposure to light (both UV and visible) to assess sensitivity to photodegradation.

The thiazole ring, a core component of the molecule, is generally stable but can be susceptible to degradation under harsh conditions. The stability of thiazole derivatives can be influenced by the nature and position of substituents on the ring.

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60 °C for a specified time. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60 °C for a specified time. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent before analysis.

-

Photodegradation: Expose a solution of the compound to a calibrated light source (UV and visible) for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Logical Flow for a Forced Degradation Study

Caption: A logical diagram illustrating the key stages of a forced degradation study.

Biological Context of the Thiazole Moiety

While specific signaling pathways involving this compound are not well-documented, the thiazole ring itself is a prominent scaffold in a multitude of biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the thiazole ring can be crucial for the interaction of these molecules with biological targets, such as enzymes and receptors. Further research into this compound and its derivatives may reveal their potential roles in various biological pathways.

References

An In-depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylthiazol-5-yl)ethanone is a five-membered heterocyclic ketone containing a thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse biological activities, including their potential as antimicrobial and anticancer agents. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and some of its important analogs is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for designing new analogs with improved properties.

Table 1: Physicochemical Properties of this compound and Selected Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₆H₇NOS | 141.19 | Not specified | Not specified |

| 1-(2-Amino-4-methylthiazol-5-yl)ethanone[1] | C₆H₈N₂OS | 156.21 | Cream to off-white solid | 265 - 266 |

| 1-(2-Amino-4-methylthiazol-5-yl)-3-(p-tolyl)propenone[1] | C₁₄H₁₄N₂OS | 258.34 | Not specified | 264 - 266 |

| 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)propenone[1] | C₁₄H₁₄N₂O₂S | 274.34 | Not specified | 288 - 290 |

| 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-fluorophenyl)propenone[1] | C₁₃H₁₁FN₂OS | 262.31 | Not specified | 277 - 279 |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs often involves the construction of the thiazole ring, followed by modification of the substituents.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylthiazole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add acetyl chloride (1.1 equivalents) dropwise.

-

Addition of Substrate: After the formation of the acylium ion complex, add 4-methylthiazole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Another potential synthetic route is the Corey-Kim oxidation of 5-(1-hydroxyethyl)-4-methylthiazole.

Experimental Protocol: Corey-Kim Oxidation (General Procedure) [2]

-

Formation of the Corey-Kim Reagent: To a stirred suspension of N-chlorosuccinimide (NCS) in an anhydrous solvent (e.g., toluene) at 0°C, add dimethyl sulfide (DMS). The resulting solution is then cooled to a lower temperature (e.g., -20°C).

-

Addition of Alcohol: A solution of 5-(1-hydroxyethyl)-4-methylthiazole in the same solvent is added dropwise to the reaction mixture.

-

Oxidation: After a period of stirring, triethylamine is added to the mixture.

-

Work-up and Isolation: The reaction is warmed to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified.

Synthesis of Analogs: 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones[1]

A series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have been synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation [1]

-

Reaction Mixture: A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and a base (e.g., potassium tert-butylate, 1 equivalent) in ethanol is prepared.

-

Reaction Conditions: The mixture is heated under reflux for 3-5 hours and then left to stand at room temperature overnight.

-

Isolation and Purification: The solid product is collected by filtration and recrystallized from a suitable solvent like acetic acid to afford the pure propenone derivative.

Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in the available literature, its analogs have demonstrated a wide range of significant biological activities. The following sections summarize the key findings for these derivatives.

Antimicrobial Activity

Many thiazole derivatives exhibit potent antibacterial and antifungal properties. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected Thiazole Analogs

| Compound Class | Target Organism(s) | Activity (MIC/MBC in µM) | Proposed Mechanism of Action | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus | MIC: 26.3 - 40.5; MBC: 52.6 - 81.0 | Not specified | [3] |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | P. aeruginosa, E. coli | MIC: 0.21 | Inhibition of MurD and DNA gyrase | [4] |

Anticancer Activity

Thiazole-containing compounds have emerged as promising anticancer agents, targeting various key proteins and signaling pathways involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Selected Thiazole Analogs

| Compound Class | Cell Line(s) | Activity (IC₅₀ in µM) | Proposed Mechanism of Action | Reference |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Leukemia (CCRF-CEM, HL-60), Renal (UO-31), Breast (MCF7) | Moderate cytostatic effect | Not specified | [1] |

| 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindols | A549, MCF-7, HepG2 | 0.15 - 0.25 | Tubulin polymerization inhibition | [5] |

Several thiazole derivatives have been shown to inhibit key kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these receptors can block downstream signaling cascades that promote cell growth, proliferation, and angiogenesis.

Another important anticancer mechanism for some thiazole derivatives is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The synthetic accessibility of the thiazole scaffold allows for the generation of diverse libraries of compounds for biological screening. While the core molecule itself requires further investigation to elucidate its specific biological profile, its analogs have demonstrated promising antimicrobial and anticancer activities through various mechanisms of action. This guide provides a solid foundation for researchers to build upon, facilitating the design and synthesis of novel thiazole-based therapeutics with improved efficacy and safety profiles. Future work should focus on a more detailed biological characterization of this compound and a systematic exploration of the structure-activity relationships within this chemical series to identify lead compounds for further development.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylthiazol-5-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. This document details the historical context of its discovery, outlines its principal synthetic routes with detailed experimental protocols, and explores its applications in the development of pharmacologically active compounds. Spectroscopic data for the characterization of this molecule are also presented.

Introduction

This compound, also known as 5-acetyl-4-methylthiazole, is an aromatic ketone featuring a thiazole ring. The thiazole moiety is a prominent scaffold in a multitude of natural products and synthetic compounds of therapeutic importance, including Vitamin B1 (Thiamine). The presence of both the electron-rich thiazole ring and a reactive ketone functional group makes this compound a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, the synthesis of thiazole derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, remains a fundamental and widely used method for the construction of the thiazole ring system.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. It is highly probable that the initial synthesis of this compound was achieved through a variation of this classical method.

The compound gained significance as a key intermediate in the synthesis of various pharmacologically active molecules. Notably, it is a precursor to derivatives of Clomethiazole, a drug with sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[3] More recently, its utility has expanded into the development of novel therapeutic agents, including ecto-5'-nucleotidase inhibitors for the potential treatment of inflammation, hypoxia, and cancer.

Physicochemical Properties

| Property | Value |

| CAS Number | 38205-55-9[4] |

| Molecular Formula | C₆H₇NOS[5] |

| Molecular Weight | 141.19 g/mol [5] |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| SMILES | CC1=C(SC=N1)C(=O)C[4][5] |

| InChI | InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3[5] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylthiazole.

Friedel-Crafts Acylation of 4-Methylthiazole

This method involves the reaction of 4-methylthiazole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation of 4-methylthiazole.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the direct acylation of 4-methylthiazole to yield this compound is not explicitly available in the searched literature. However, a general procedure based on standard Friedel-Crafts acylation conditions can be outlined as follows:

-

Reaction Setup: To a stirred solution of 4-methylthiazole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride) is added portion-wise at a low temperature (typically 0 °C).

-

Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to afford the pure this compound.

Quantitative Data:

Specific yield and reaction condition data for this particular synthesis were not found in the provided search results. Yields for Friedel-Crafts acylations can vary widely depending on the substrate, reagents, and reaction conditions.

Spectroscopic Characterization

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8-9.0 | s | 1H | Thiazole ring proton (C2-H) |

| ~2.6 | s | 3H | Methyl protons (-CH₃ at C4) |

| ~2.5 | s | 3H | Acetyl protons (-COCH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~155 | Thiazole ring carbon (C2) |

| ~150 | Thiazole ring carbon (C4) |

| ~130 | Thiazole ring carbon (C5) |

| ~25 | Acetyl methyl carbon (-COCH₃) |

| ~17 | C4-Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1670-1690 | C=O stretching (aryl ketone) |

| ~1500-1600 | C=C and C=N stretching (thiazole ring) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~3100 | C-H stretching (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 141 | [M]⁺ (Molecular ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - COCH₃]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various biologically active compounds.

Synthesis of Ecto-5'-Nucleotidase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of ecto-5'-nucleotidase (e5'NT).[3] Upregulation of e5'NT is associated with disease conditions such as inflammation, hypoxia, and cancer. The synthesis of these inhibitors often involves the condensation of the ketone functionality with various hydrazines to form hydrazone derivatives.

Figure 2: Workflow for the synthesis of ecto-5'-nucleotidase inhibitors.

Precursor for Antimicrobial and Anticancer Agents

The related compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone, which can be synthesized from precursors related to the title compound, is a key building block for novel compounds with potential antimicrobial and anticancer activities.[3] The synthesis of these agents often involves Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes.

Conclusion

This compound is a heterocyclic ketone of significant interest due to its utility as a synthetic intermediate. While its initial discovery is not prominently documented, its synthesis via Friedel-Crafts acylation of 4-methylthiazole is a logical and established approach. The compound's true value lies in its role as a versatile precursor for a wide range of biologically active molecules, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Further research into the synthesis and applications of its derivatives holds promise for the development of new therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-(4-Methylthiazol-5-yl)ethanone as a versatile building block in the landscape of medicinal chemistry. The unique structural attributes of this thiazole derivative render it a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties and Synthesis

This compound is a stable, readily accessible chemical entity. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NOS | --INVALID-LINK-- |

| Molecular Weight | 141.19 g/mol | --INVALID-LINK-- |

| CAS Number | 38205-55-9 | --INVALID-LINK-- |

| Appearance | Not specified | |

| Solubility | Soluble in common organic solvents |

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. One common method involves the Hantzsch thiazole synthesis.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.

Methodological & Application

Application Notes: Synthesis of Bioactive Molecules Using 1-(4-Methylthiazol-5-yl)ethanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the synthesis of novel bioactive molecules utilizing 1-(4-methylthiazol-5-yl)ethanone and its amino-substituted analogue as key starting materials. The synthesized compounds, primarily chalcones and hydrazone derivatives, have demonstrated promising antimicrobial and anticancer activities.

Synthesis of Bioactive Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of bioactive compounds. The synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a series of chalcone derivatives, has been accomplished through the Claisen-Schmidt condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes.[1]

Biological Activity of Synthesized Chalcones

The synthesized chalcone derivatives have been evaluated for their in vitro anticancer and antimicrobial properties.[1]

Table 1: In Vitro Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones [1][2]

| Compound | Test Concentration (M) | Cell Line | % Growth Inhibition |

| 9 | 10⁻⁵ | Leukemia (CCRF-CEM) | 38.45 |

| 9 | 10⁻⁵ | Leukemia (HL-60(TB)) | 45.12 |

| 9 | 10⁻⁵ | Renal Cancer (UO-31) | 41.23 |

| 9 | 10⁻⁵ | Breast Cancer (MCF7) | 37.89 |

Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones [1][2]

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) | MBC (μg/mL) |

| 10 | Staphylococcus aureus | 18 | 125 | 250 |

| 10 | Pseudomonas aeruginosa | 16 | 250 | 500 |

| 10 | Candida albicans | 19 | 125 | 250 |

| 7 | Staphylococcus aureus | 15 | - | - |

| 7 | Pseudomonas aeruginosa | 14 | - | - |

| 7 | Candida albicans | 16 | - | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A dash (-) indicates data not reported.

Experimental Protocol: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones[1]

This protocol details the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol)

-

Substituted aromatic aldehyde (20 mmol)

-

Potassium tert-butylate (10 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (for recrystallization)

Procedure:

-

A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone, the appropriate substituted benzaldehyde, and potassium tert-butylate is prepared in ethanol.

-

The mixture is heated under reflux for 3-5 hours.

-

The reaction mixture is then left to stand overnight at room temperature.

-

The resulting solid product is collected by filtration.

-

The crude product is recrystallized from acetic acid to yield the purified 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.

Synthetic Workflow

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Bioactive Thiazolylhydrazonothiazoles

A novel series of thiazolylhydrazonothiazoles bearing an indole moiety have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[3] The synthesis involves the reaction of a carbothioamide derivative with α-haloketones or hydrazonoyl chlorides.[3]

Biological Activity of Thiazolylhydrazonothiazoles

The synthesized compounds demonstrated encouraging cytotoxic activity against colon, liver, and breast carcinoma cell lines, with minimal toxicity observed against normal cells.[3]

Quantitative data for the cytotoxic activity of these specific compounds was not provided in the search results.

Experimental Protocol: Synthesis of (E)-1-(2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazineyl)-4-methylthiazol-5-yl)ethan-1-one[3]

This protocol outlines a key step in the synthesis of the thiazolylhydrazonothiazole scaffold.

Materials:

-

2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide (0.01 mol)

-

3-chloro-2,4-pentanedione (0.01 mol)

-

Ethanol (50 mL)

Procedure:

-

2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide is reacted with 3-chloro-2,4-pentanedione in ethanol.

-

The reaction mixture is processed to yield (E)-1-(2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazineyl)-4-methylthiazol-5-yl)ethan-1-one.

Synthetic Pathway

Caption: Synthesis of a key thiazolylhydrazono intermediate.

General Considerations